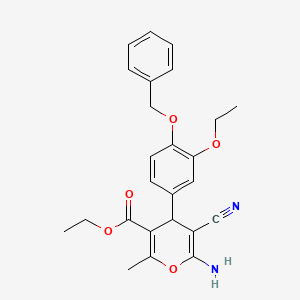
Ethyl 6-amino-4-(4-(benzyloxy)-3-ethoxyphenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 6-amino-4-(4-(benciloxi)-3-etoxi fenil)-5-ciano-2-metil-4H-piran-3-carboxilato de etilo es un compuesto orgánico complejo con una estructura única que incluye un anillo de pirano, un grupo amino, un grupo ciano y varios sustituyentes aromáticos y alifáticos. Este compuesto es de interés en varios campos de la química y la farmacología debido a sus potenciales actividades biológicas y su papel como intermedio en la síntesis orgánica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 6-amino-4-(4-(benciloxi)-3-etoxi fenil)-5-ciano-2-metil-4H-piran-3-carboxilato de etilo típicamente implica una secuencia de reacción de múltiples pasos. Un método común implica la reacción de cuatro componentes de hidrato de hidracina, acetoacetato de etilo, aldehído aromático y malononitrilo en presencia de una cantidad catalítica de partículas de dióxido de titanio de tamaño nanométrico . Este método es eficiente, ofreciendo altos rendimientos y tiempos de reacción cortos en condiciones ambientales.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto no están bien documentados en la literatura. los principios de la química verde, como las condiciones sin disolventes y el uso de catalizadores reciclables, a menudo se aplican para aumentar la síntesis de compuestos similares.
Análisis De Reacciones Químicas
Tipos de reacciones
El 6-amino-4-(4-(benciloxi)-3-etoxi fenil)-5-ciano-2-metil-4H-piran-3-carboxilato de etilo puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar para formar los derivados oxo correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo ciano en un grupo amino.
Sustitución: Los anillos aromáticos pueden sufrir reacciones de sustitución electrófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio (LiAlH4) o hidrógeno en presencia de un catalizador de paladio.
Sustitución: Las reacciones de sustitución electrófila a menudo utilizan reactivos como bromo o ácido nítrico en condiciones ácidas.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxo, mientras que la reducción puede producir derivados de amina.
Aplicaciones Científicas De Investigación
El 6-amino-4-(4-(benciloxi)-3-etoxi fenil)-5-ciano-2-metil-4H-piran-3-carboxilato de etilo tiene varias aplicaciones de investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: Las potenciales actividades biológicas del compuesto lo convierten en un candidato para estudios en desarrollo de fármacos e inhibición de enzimas.
Medicina: La investigación está en curso para explorar su potencial como agente antiinflamatorio o antiviral.
Industria: Se puede utilizar en el desarrollo de nuevos materiales con propiedades químicas específicas.
Mecanismo De Acción
El mecanismo de acción del 6-amino-4-(4-(benciloxi)-3-etoxi fenil)-5-ciano-2-metil-4H-piran-3-carboxilato de etilo implica su interacción con objetivos moleculares específicos. La estructura del compuesto le permite unirse a enzimas o receptores, potencialmente inhibiendo su actividad. Las vías exactas y los objetivos moleculares aún están bajo investigación, pero sus efectos probablemente están mediados a través de interacciones con proteínas involucradas en procesos inflamatorios o virales .
Comparación Con Compuestos Similares
Compuestos similares
- 6-Amino-4-[2-(benciloxi)-1-naftil]-3-etil-1-(1-naftil)-1,4-dihidropirano[2,3-c]pirazol-5-carbonitrilo
- 4-(2-(6-amino-4-oxo-4,5-dihidro-1H-pirrolo[2,3-d]pirimidin-3-il)etil)benzamida
Unicidad
El 6-amino-4-(4-(benciloxi)-3-etoxi fenil)-5-ciano-2-metil-4H-piran-3-carboxilato de etilo es único debido a su combinación específica de grupos funcionales y sus potenciales actividades biológicas. Su estructura permite diversas modificaciones químicas, lo que lo convierte en un compuesto versátil en química sintética y medicinal.
Propiedades
Fórmula molecular |
C25H26N2O5 |
|---|---|
Peso molecular |
434.5 g/mol |
Nombre IUPAC |
ethyl 6-amino-5-cyano-4-(3-ethoxy-4-phenylmethoxyphenyl)-2-methyl-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C25H26N2O5/c1-4-29-21-13-18(11-12-20(21)31-15-17-9-7-6-8-10-17)23-19(14-26)24(27)32-16(3)22(23)25(28)30-5-2/h6-13,23H,4-5,15,27H2,1-3H3 |
Clave InChI |
JECXWIQNLBRHAY-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=CC(=C1)C2C(=C(OC(=C2C(=O)OCC)C)N)C#N)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



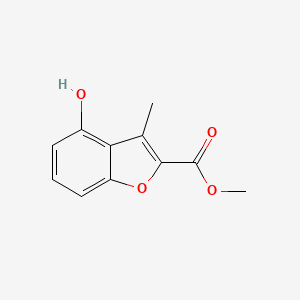
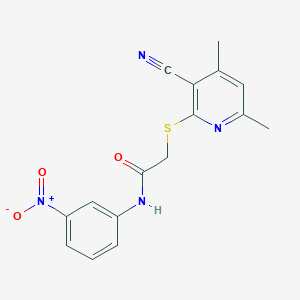
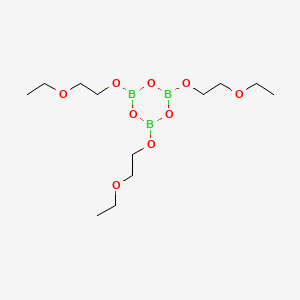
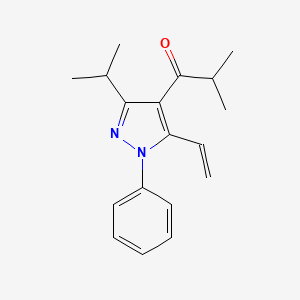
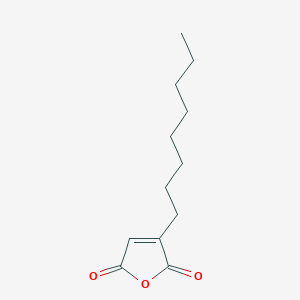
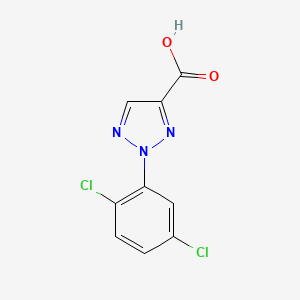

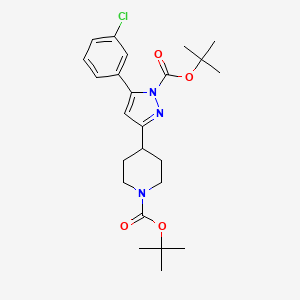


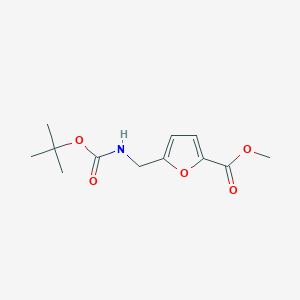
![2-[2-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11771287.png)
![N-(2-Aminobenzo[d]thiazol-6-yl)isobutyramide](/img/structure/B11771291.png)
